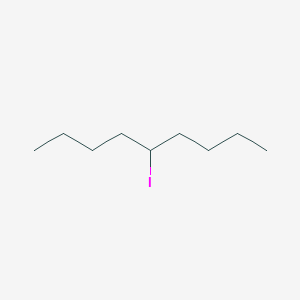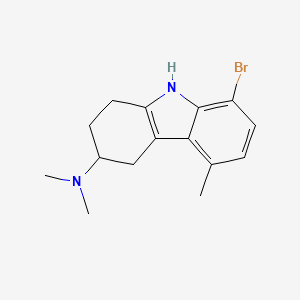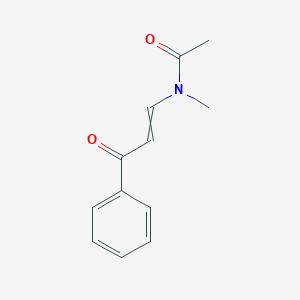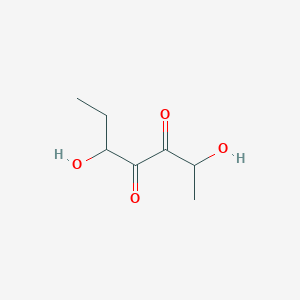
N,N-Didodecyl-N-hexyldodecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Didodecyl-N-hexyldodecan-1-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chains and a positively charged nitrogen atom, which makes it effective in disrupting microbial cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didodecyl-N-hexyldodecan-1-aminium bromide typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-didodecylamine with 1-bromohexadecane under reflux conditions in an organic solvent such as toluene or chloroform. The reaction is usually carried out in the presence of a base like sodium hydroxide to neutralize the hydrogen bromide formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic chemistry but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
N,N-Didodecyl-N-hexyldodecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halides. The reaction conditions typically include an aqueous or alcoholic medium at elevated temperatures.
Oxidation Reactions: These can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield the corresponding alcohol, while oxidation might produce a ketone or carboxylic acid.
Scientific Research Applications
N,N-Didodecyl-N-hexyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst, facilitating reactions between compounds in different phases.
Biology: Its surfactant properties make it useful in cell lysis and membrane protein extraction.
Medicine: It has antimicrobial properties and is used in disinfectants and antiseptics.
Industry: It is employed in formulations for detergents, fabric softeners, and emulsifiers.
Mechanism of Action
The primary mechanism of action of N,N-Didodecyl-N-hexyldodecan-1-aminium bromide is the disruption of microbial cell membranes. The long hydrophobic chains insert into the lipid bilayer, causing increased permeability and eventual cell lysis. This compound targets the phospholipid membranes of bacteria and other microorganisms, leading to their destruction.
Comparison with Similar Compounds
Similar Compounds
- N-Dodecyl-N,N-dimethyldodecan-1-aminium bromide
- Didecyldimethylammonium bromide
- Cetyltrimethylammonium bromide
Uniqueness
N,N-Didodecyl-N-hexyldodecan-1-aminium bromide is unique due to its specific combination of long alkyl chains and the hexyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent compared to other quaternary ammonium compounds.
Properties
CAS No. |
61175-84-6 |
|---|---|
Molecular Formula |
C42H88BrN |
Molecular Weight |
687.1 g/mol |
IUPAC Name |
tridodecyl(hexyl)azanium;bromide |
InChI |
InChI=1S/C42H88N.BrH/c1-5-9-13-17-20-23-26-29-32-36-40-43(39-35-16-12-8-4,41-37-33-30-27-24-21-18-14-10-6-2)42-38-34-31-28-25-22-19-15-11-7-3;/h5-42H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
PBCOMCUXNDRRMF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602387.png)



![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)
silane](/img/structure/B14602417.png)
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)



![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)
